(5E)-5-[(3-苯基-1H-吡唑-4-基)甲基亚)-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

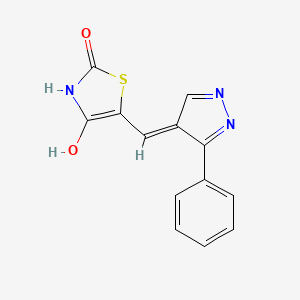

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione, hereafter referred to as “5E-thiazolidine-2,4-dione”, is a novel compound with a wide range of potential applications in the scientific research field. 5E-thiazolidine-2,4-dione is a heterocyclic compound with a pyrazole ring attached to a thiazolidine-2,4-dione core. This compound has recently gained attention due to its potential to act as a synthetic intermediate in the synthesis of other compounds, as well as its potential to act as a therapeutic agent. The purpose of

科学研究应用

Positive Allosteric Modulators for M4 Muscarinic Acetylcholine Receptor (mAChR)

The M4 mAChR subtype-selective positive allosteric modulators (PAMs) have been challenging to develop due to poor subtype selectivity. However, this compound, along with structurally related analogs, has shown promise. Researchers have synthesized and evaluated these PAMs, investigating their pharmacological properties. Small structural modifications significantly impact baseline activity, potency, and maximum effect in cAMP assays compared to the endogenous ligand acetylcholine (ACh). Notably, two novel PAMs, 6k and 6l, exhibit improved allosteric properties and can cross the blood-brain barrier, making them suitable for preclinical assessment .

Flavor and Browning Reactions

4-Hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one contributes to flavor and browning reactions. It is involved in the Maillard reaction, which occurs between reducing sugars (e.g., xylose) and amino acids (e.g., lysine). Specifically, this compound produces 4-hydroxy-5-methyl-3(2H)-furanone (HMFO), a key contributor to browning in food systems. HMFO undergoes decomposition and polymerization, leading to colored and colorless polymers. Diacetyl and methylglyoxal are major decomposed dicarbonyl compounds from HMFO, serving as precursors for the polymers formed during the Maillard reaction .

Furanone Derivatives with Biological Activity

Furanones, including this compound, exhibit diverse biological activities. Researchers have synthesized various furanone derivatives and explored their potential as antimicrobial agents, antioxidants, and anticancer compounds. These investigations focus on the modification of the furanone scaffold to enhance specific activities .

Volatile Compound in Aroma Formation

4-Hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one contributes to the aroma of certain foods. It is a volatile compound that plays a role in the formation of characteristic flavors. Understanding its interactions with other food components and its stability is essential for flavor development and quality control .

Glucosylation Reactions

Enzymes such as UGT74AF3a and UGT74AF3b specifically catalyze the glucosylation of this compound and its structural homologues, EHMF and HMF. The resulting β-D-glucosides have potential applications in food chemistry, pharmaceuticals, and natural product synthesis .

属性

IUPAC Name |

4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWNZZQUIOHTSS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=O)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(NC(=O)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)

![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)